2-(2,4-dichlorophenoxy)-N-[(3S,4S)-4-ethoxy-1-methylpyrrolidin-3-yl]acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-[(3S,4S)-4-ethoxy-1-methylpyrrolidin-3-yl]acetamide is a synthetic organic compound It is characterized by the presence of a dichlorophenoxy group and a pyrrolidinylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[(3S,4S)-4-ethoxy-1-methylpyrrolidin-3-yl]acetamide typically involves the following steps:
Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by the chlorination of phenol to produce 2,4-dichlorophenol, which is then reacted with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid.
Synthesis of the pyrrolidinylacetamide moiety: This involves the reaction of 4-ethoxy-1-methylpyrrolidine with acetic anhydride to form the corresponding acetamide.
Coupling reaction: The final step involves coupling the 2,4-dichlorophenoxyacetic acid with the pyrrolidinylacetamide moiety under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste. Common techniques include the use of continuous flow reactors and advanced purification methods such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[(3S,4S)-4-ethoxy-1-methylpyrrolidin-3-yl]acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in an organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[(3S,4S)-4-ethoxy-1-methylpyrrolidin-3-yl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[(3S,4S)-4-ethoxy-1-methylpyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
2,4,5-trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with a similar mode of action.
Mecoprop (MCPP): A selective herbicide with a similar phenoxy structure.
Uniqueness
2-(2,4-dichlorophenoxy)-N-[(3S,4S)-4-ethoxy-1-methylpyrrolidin-3-yl]acetamide is unique due to its specific combination of the dichlorophenoxy and pyrrolidinylacetamide moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(3S,4S)-4-ethoxy-1-methylpyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O3/c1-3-21-14-8-19(2)7-12(14)18-15(20)9-22-13-5-4-10(16)6-11(13)17/h4-6,12,14H,3,7-9H2,1-2H3,(H,18,20)/t12-,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFSNPVDFVCLES-JSGCOSHPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1CN(C[C@@H]1NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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